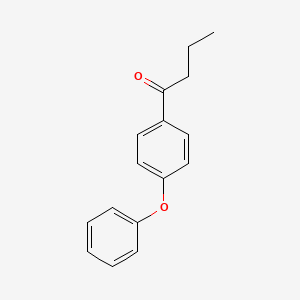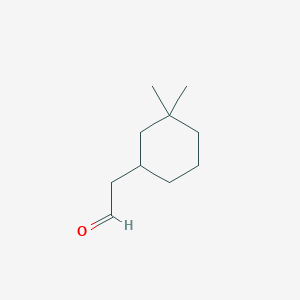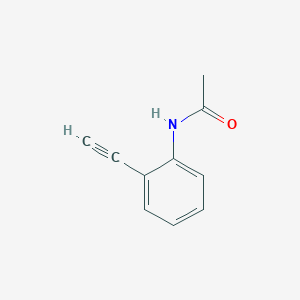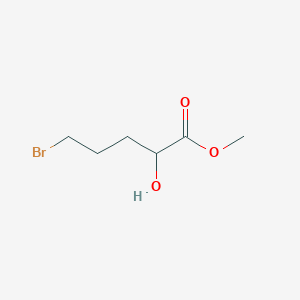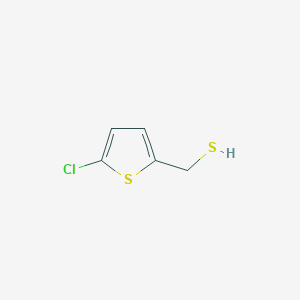![molecular formula C5H8Cl2O3S B3385167 Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- CAS No. 61515-41-1](/img/structure/B3385167.png)
Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-
Descripción general
Descripción
Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-: is an organic compound with the molecular formula C5H8Cl2O3S. It is a derivative of propionic acid and is characterized by the presence of a sulfonyl chloride group attached to a 2-chloroethyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- typically involves the reaction of propionic acid with chlorosulfonic acid, followed by the introduction of a 2-chloroethyl group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of phosgene as a chlorinating agent. The process generally includes the chlorination of propionic acid in the presence of a catalyst, followed by sulfonation and the introduction of the 2-chloroethyl group. The reaction is carried out in specialized reactors to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form propionic acid and other by-products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted propionic acid derivatives, sulfonyl chlorides, and other organic compounds depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is used as a reagent for introducing the propanoyl group into molecules. It is also used in the synthesis of complex organic compounds and intermediates.
Biology and Medicine: The compound is studied for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications in their structure and function.
Comparación Con Compuestos Similares
Propionyl chloride: A simpler derivative of propionic acid without the sulfonyl chloride group.
Chloroethyl sulfone: Contains the 2-chloroethyl group but lacks the propanoyl chloride moiety.
Sulfonyl chlorides: A broad class of compounds with similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- is unique due to its combination of the propanoyl and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-(2-chloroethylsulfonyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDHLJJBBJUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546258 | |
| Record name | 3-(2-Chloroethanesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61515-41-1 | |
| Record name | 3-(2-Chloroethanesulfonyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)
![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)

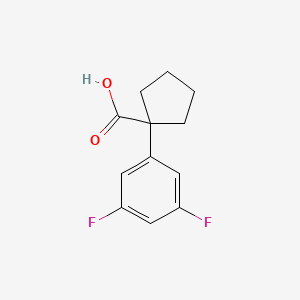
![5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3385106.png)
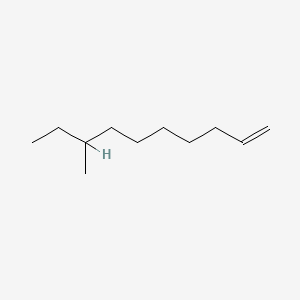
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid](/img/structure/B3385130.png)
